molecular formula C19H18F3N3O3 B11099276 (4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11099276
M. Wt: 393.4 g/mol
InChI Key: XESUSRDIELWUEY-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a 4-methylphenyl group and a 4-nitro-2-(trifluoromethyl)phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylamine with 4-nitro-2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHYLPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H18F3N3O3/c1-13-2-4-14(5-3-13)18(26)24-10-8-23(9-11-24)17-7-6-15(25(27)28)12-16(17)19(20,21)22/h2-7,12H,8-11H2,1H3

InChI Key

XESUSRDIELWUEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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